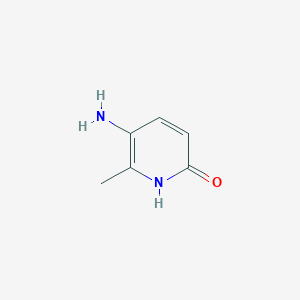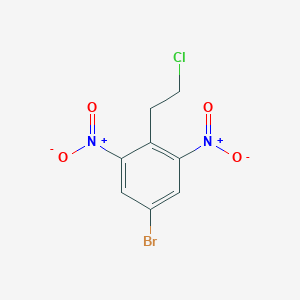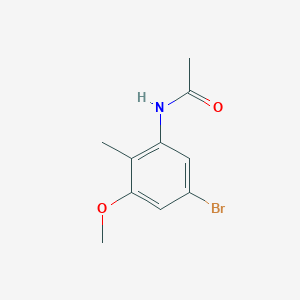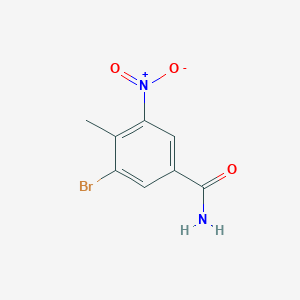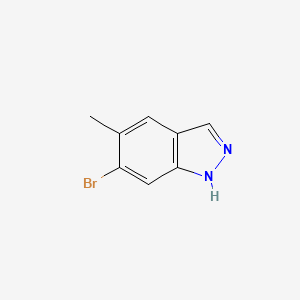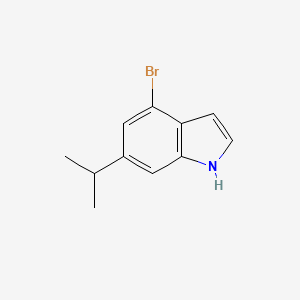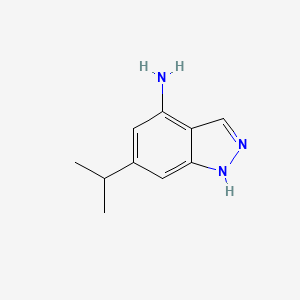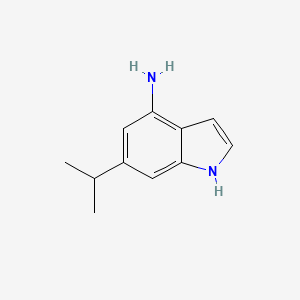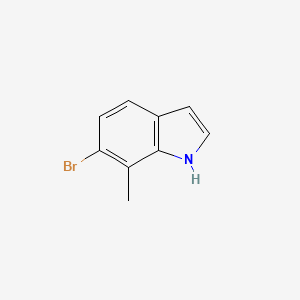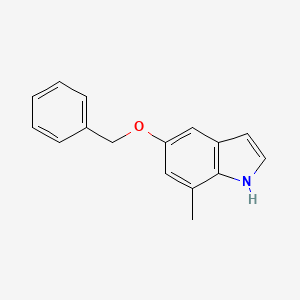![molecular formula C7H4BrN3O2 B1292648 4-ブロモ-3-ニトロ-1H-ピロロ[2,3-b]ピリジン CAS No. 943323-63-5](/img/structure/B1292648.png)
4-ブロモ-3-ニトロ-1H-ピロロ[2,3-b]ピリジン
説明
4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H4BrN3O2 It is a derivative of pyrrolopyridine, characterized by the presence of bromine and nitro functional groups
科学的研究の応用
4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of kinase inhibitors.
作用機序
Target of Action
Similar compounds have been reported to exhibit potent inhibitory activity against fibroblast growth factor receptors (fgfrs) . FGFRs play a crucial role in cell proliferation, differentiation, and angiogenesis .
Mode of Action
If it acts similarly to related compounds, it may inhibit FGFRs, thereby affecting cell proliferation and inducing apoptosis .
Biochemical Pathways
Fgfr inhibition typically affects pathways involved in cell proliferation, differentiation, and angiogenesis .
Result of Action
Similar compounds have been reported to inhibit cell proliferation and induce apoptosis in cancer cells .
生化学分析
Biochemical Properties
4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3), exhibiting potent inhibitory activity . These interactions are crucial as they can influence cell proliferation, differentiation, and survival. The compound’s ability to inhibit these receptors suggests its potential use in cancer therapy, where overactive FGFR signaling is often implicated.
Cellular Effects
The effects of 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine on various cell types and cellular processes are profound. In vitro studies have demonstrated that this compound can inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, it significantly inhibits the migration and invasion of these cancer cells, indicating its potential as an anti-metastatic agent. The compound also affects cell signaling pathways, particularly those involving FGFR, which are critical for cell growth and survival.
Molecular Mechanism
At the molecular level, 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine exerts its effects through binding interactions with FGFRs. It acts as a hinge binder, forming hydrogen bonds with the backbone carbonyl of specific amino acids in the hinge region of the receptor . This binding inhibits the receptor’s kinase activity, preventing downstream signaling that promotes cell proliferation and survival. Additionally, the compound’s nitro group may undergo reduction, leading to the formation of reactive intermediates that can further modulate cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine have been observed to change over time. The compound is relatively stable under ambient conditions but may degrade under prolonged exposure to light or heat . Long-term studies have shown that its inhibitory effects on FGFRs persist, although the extent of inhibition may decrease over time due to potential degradation. In vitro studies have also indicated that the compound’s effects on cellular function, such as apoptosis induction, remain consistent over extended periods.
Dosage Effects in Animal Models
The effects of 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety in potential therapeutic applications.
Metabolic Pathways
4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes reduction and conjugation reactions . Enzymes such as cytochrome P450 play a role in its metabolism, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential toxicity.
Transport and Distribution
Within cells and tissues, 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high FGFR expression, such as certain tumors, enhancing its therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine is primarily in the cytoplasm and nucleus . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity, as it allows the compound to interact with its target receptors and exert its inhibitory effects on cellular signaling pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine typically involves the bromination and nitration of pyrrolopyridine derivatives. One common method includes the bromination of 1H-pyrrolo[2,3-b]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, with a focus on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted pyrrolopyridine derivatives.
Reduction: Formation of 4-bromo-3-amino-1H-pyrrolo[2,3-b]pyridine.
Oxidation: Formation of oxidized derivatives, though specific products depend on the reaction conditions.
類似化合物との比較
Similar Compounds
3-Bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine: Similar in structure but with different positions of the bromine and nitro groups.
4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine: Contains a chlorine atom instead of bromine.
1H-pyrrolo[2,3-b]pyridine derivatives: Various derivatives with different substituents on the pyrrolo[2,3-b]pyridine core
Uniqueness
4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications.
特性
IUPAC Name |
4-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-2-9-7-6(4)5(3-10-7)11(12)13/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPFGDZUAZYOHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C(=CN2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646881 | |
| Record name | 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943323-63-5 | |
| Record name | 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943323-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


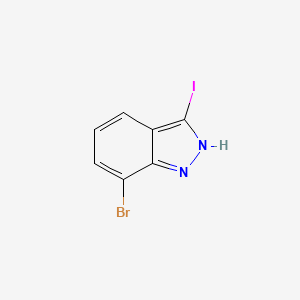

![1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B1292577.png)
